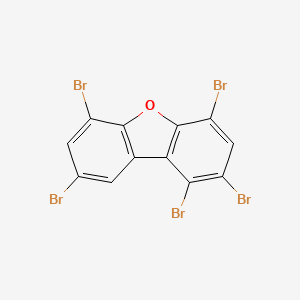
1,2,4,6,8-Pentabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6,8-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound It is characterized by the presence of five bromine atoms attached to the dibenzofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the hazardous nature of bromine and its compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed. The reactions are performed under an inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted dibenzofurans with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include dibenzofuran derivatives with oxidized functional groups such as hydroxyl, carbonyl, and carboxyl groups.
Reduction Reactions: Products include partially or fully debrominated dibenzofurans.
Aplicaciones Científicas De Investigación
1,2,4,6,8-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of flame retardants, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand for transcriptional activators, binding to promoter regions of genes and activating their expression. This leads to the induction of various biochemical pathways and the production of specific proteins. The compound’s effects are mediated through its ability to modulate gene expression and enzyme activity.
Comparación Con Compuestos Similares
1,2,4,6,8-Pentabromo-dibenzofuran is compared with other brominated dibenzofurans, such as:
- 1,2,3,7,8-Pentabromo-dibenzofuran
- 1,2,3,4,7,8-Hexabromo-dibenzofuran
- 1,2,3,4,6,7,8-Heptabromo-dibenzofuran
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other brominated dibenzofurans may not be suitable.
Propiedades
Número CAS |
617708-03-9 |
|---|---|
Fórmula molecular |
C12H3Br5O |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1,2,4,6,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5-9-10(17)6(14)3-8(16)12(9)18-11(5)7(15)2-4/h1-3H |
Clave InChI |
XUMIRKPUEAOOLG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
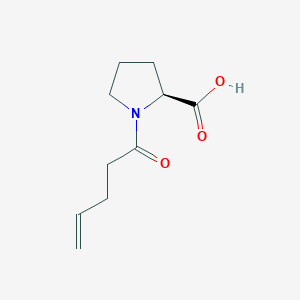
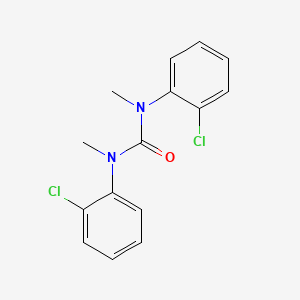
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
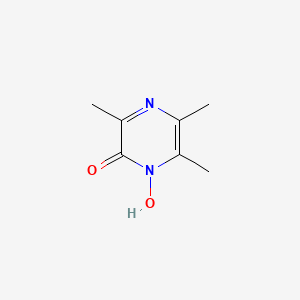
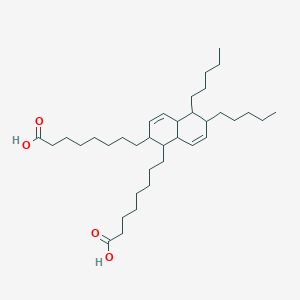
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
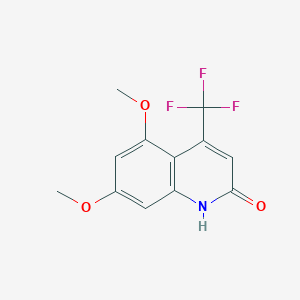
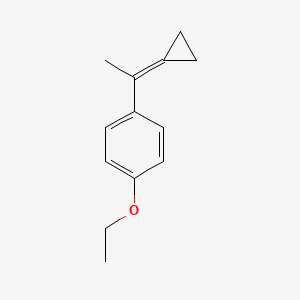
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
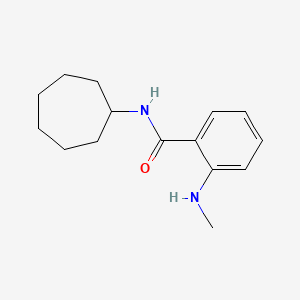
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)

